

Comparative Toxicity of Diisononyl Phthalate (DINP) Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: Diisononyl phthalate

Cat. No.: B122871

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of different **diisononyl phthalate** (DINP) isomers, supported by experimental data. This document summarizes key findings on their hepatic, metabolic, and genotoxic effects, offering insights into their relative potencies and mechanisms of action.

Diisononyl phthalate (DINP) is a complex mixture of branched-chain C9 isomers, primarily used as a plasticizer. Toxicological assessments often differentiate between specific commercial mixtures, notably DINP-1 and DINP-A, due to potential variations in their biological effects. Understanding the comparative toxicity of these isomers is crucial for accurate risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The following table summarizes key quantitative data from comparative toxicity studies of DINP isomers and related phthalates. These studies highlight differences in their potential to induce hepatic and other adverse effects.

Isomer/Phthalate	Species	Exposure Route & Duration	Key Endpoint	Dose/Concentration	Outcome	Reference
DINP-1	Male F344 Rats	Dietary, 2 & 4 weeks	Increased Relative Liver Weight	12,000 ppm	Consistent with peroxisomal proliferation	[1][2][3]
	Inhibition of Gap Junctional Intercellular Communication (GJIC)	Dietary, 2 & 4 weeks	Consistent with tumorigenic response	[1][2][3]		
	Increased DNA Synthesis	Dietary, 2 & 4 weeks	Consistent with tumorigenic response	[1][2][3]		
Lifetime Dietary	No-Observed-Effect-Level (NOEL) for liver tumors	500 ppm	-	[1]		

Lifetime Dietary	Low-Observed-Effect-Level (LOEL) for liver tumors	1500 ppm	-	[1]	
DINP-A	Male F344 Rats	Lifetime Dietary	No-Observed-Effect-Level (NOEL) for liver tumors	5000 ppm	- [1]
Lifetime Dietary	Low-Observed-Effect-Level (LOEL) for liver tumors	10,000 ppm	-	[1]	
DINP	3T3-L1 preadipocyte cells	In vitro, 10 days	Upregulation of Ppar α , C/EBP α , Fabp4, Fabp5	1, 10, 100 μ M	Alteration of lipid-related genes involved in adipogenesis [4][5][6]
In vitro, 10 days	Downregulation of Fasn, Gata2	1, 10, 100 μ M	Alteration of lipid-related genes involved in adipogenesis	[4][5][6]	

CHO-K1 cells	In vitro	Comet Assay (DNA damage)	Not specified	Negative result	[7]
Human peripheral blood lymphocytes	In vitro	Formation of micronuclei, nucleoplasmic bridges, and nuclear buds	Not specified	Genotoxic effects observed	[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of key experimental protocols cited in the comparison of DINP isomers.

In Vivo Hepatic Effects in Rodents[1][2][3]

- Test Animals: Male F344 rats and B6C3F1 mice were used.
- Test Compounds: Diets containing DINP-1, DINP-A, diisodecyl phthalate (DIDP), di-isoheptyl phthalate (DIHP), di-(heptyl, nonyl, undecyl) phthalate (D711P), and di-n-octyl phthalate (DNOP) were administered.
- Dosing: Animals were fed diets with varying concentrations of the test compounds (e.g., 0, 1000, or 12,000 ppm for rats and 0, 500, or 6000 ppm for mice with DINP-1) for 2 or 4 weeks.
- Endpoint Analysis:
 - Liver Weight: Relative liver weight was measured.

- Peroxisomal Beta-Oxidation (PBOX): PBOX activity was determined as a measure of peroxisomal proliferation.
- Gap Junctional Intercellular Communication (GJIC): GJIC in liver cells was assessed.
- Replicative DNA Synthesis: The rate of DNA synthesis in hepatocytes was measured.
- Metabolite Analysis: Hepatic and serum concentrations of the parent compound and its major metabolites were determined.

In Vitro Adipogenesis Assay[4][5][6]

- Cell Line: 3T3-L1 preadipocyte cells were used.
- Test Compounds: Cells were exposed to DINP and di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH).
- Exposure: Cells were treated with 1, 10, and 100 μ M of DINP or DINCH for 10 days.
- Endpoint Analysis:
 - Lipid Accumulation: Lipid staining was performed to assess adipogenesis.
 - Gene Expression Analysis: The expression levels of lipid-related genes (Ppary, Ppara α , C/EBP α , Fabp4, Fabp5, Fasn, and Gata2) were quantified.
 - Protein Analysis: The expression of key proteins such as FASN was analyzed.

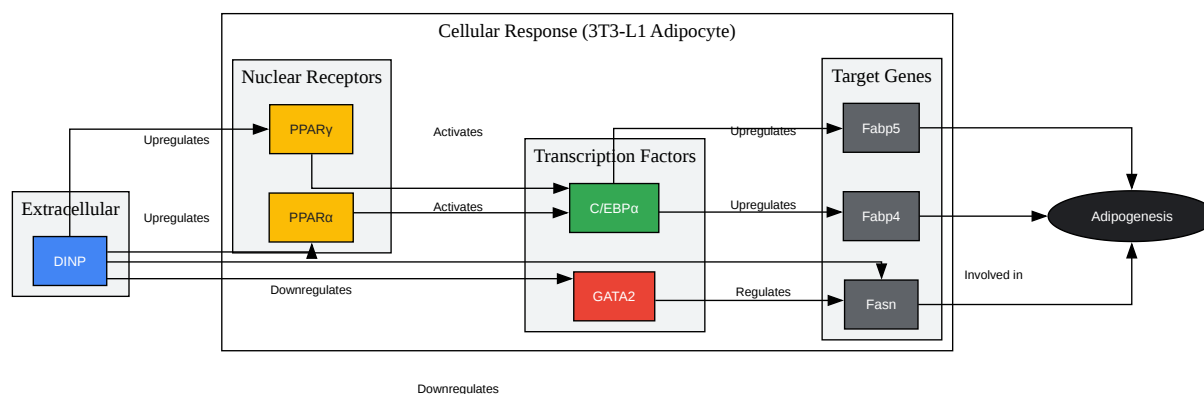
In Vitro and In Vivo Genotoxicity Assays[7]

- In Vivo Model: Oreochromis mossambicus (fish) were exposed to DINP and di-(2-ethylhexyl) phthalate (DEHP) at concentrations of 300 ppm and 60 ppm for 60 days. Micronuclei and other nuclear abnormalities in erythrocytes were assessed.
- In Vitro Models:
 - Ames Test: Salmonella typhimurium tester strains (TA97A, TA98, and TA100) were used to evaluate the mutagenicity of DINP and DEHP.

- Human Peripheral Blood Lymphocytes: Formation of micronuclei, nucleoplasmic bridges, and nuclear buds was observed after exposure.
- CHO-K1 Cells: The comet assay was used to assess DNA damage (tail length and tail DNA percent). Cell viability was measured using the MTT assay, and cytotoxicity was assessed by lactate dehydrogenase release.

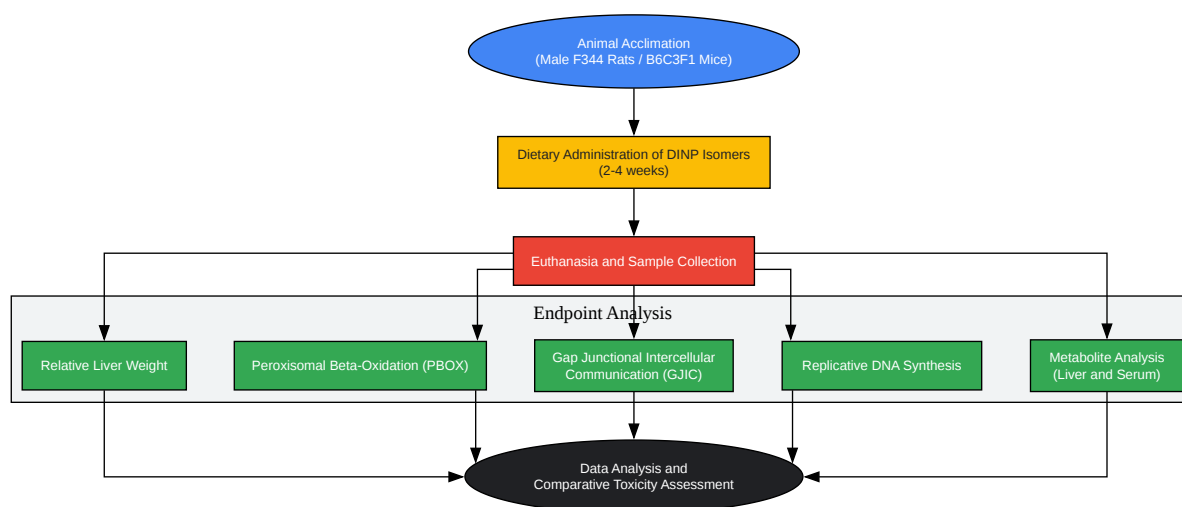
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the toxicological assessment of DINP isomers.



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Caption: Signaling pathway of DINP-induced adipogenesis in 3T3-L1 cells.



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